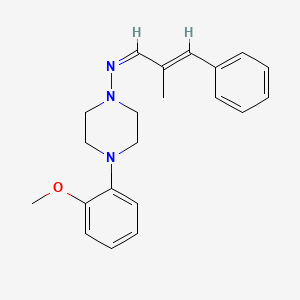![molecular formula C16H12N2O6 B5912010 5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid, commonly known as NBD-BA, is a fluorescent probe that has gained significant attention in the field of biomedical research due to its unique properties. This compound is widely used to study protein-ligand interactions, protein folding, and enzyme kinetics.
Mecanismo De Acción
NBD-BA works by attaching to a protein of interest and undergoing a conformational change, resulting in a change in fluorescence intensity. The compound has a nitro group that acts as a quencher, which reduces the fluorescence intensity. When the compound binds to a protein and undergoes a conformational change, the nitro group moves away from the fluorescent group, resulting in an increase in fluorescence intensity.
Biochemical and Physiological Effects:
NBD-BA does not have any known biochemical or physiological effects as it is used solely as a research tool. The compound is not intended for drug usage or dosage and drug side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBD-BA has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. Additionally, NBD-BA has a high quantum yield, making it a sensitive probe for fluorescence measurements. However, NBD-BA has some limitations. The compound has a limited excitation wavelength range, which can limit its use in certain experiments. Additionally, the compound can be sensitive to pH changes, which can affect its fluorescence intensity.
Direcciones Futuras
There are several future directions for NBD-BA research. One potential direction is the development of new derivatives of NBD-BA with improved properties. Another direction is the use of NBD-BA in live-cell imaging studies. Additionally, NBD-BA can be used to study the binding affinity of small molecules to proteins, which can have implications for drug discovery. Lastly, NBD-BA can be used to study protein-protein interactions, which can provide insights into cellular signaling pathways.
Conclusion:
In conclusion, NBD-BA is a fluorescent probe that has gained significant attention in the field of biomedical research due to its unique properties. The compound is widely used to study protein-ligand interactions, protein folding, and enzyme kinetics. NBD-BA has several advantages for lab experiments, but also has some limitations. There are several future directions for NBD-BA research, which can have implications for drug discovery and cellular signaling pathways.
Métodos De Síntesis
The synthesis of NBD-BA involves the reaction between 5-hydroxy-2-aminobenzoic acid and 3-(4-nitrophenyl)acrylic acid. The reaction is carried out in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure NBD-BA.
Aplicaciones Científicas De Investigación
NBD-BA is widely used as a fluorescent probe to study protein-ligand interactions. The compound is attached to a protein of interest and the fluorescence intensity is measured to determine the binding affinity of the ligand. NBD-BA is also used to study protein folding, where the compound is incorporated into the protein and the fluorescence intensity is measured to monitor the conformational changes of the protein. Additionally, NBD-BA is used to study enzyme kinetics, where the compound is used to monitor the reaction rate of the enzyme.
Propiedades
IUPAC Name |
5-hydroxy-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-12-6-7-14(13(9-12)16(21)22)17-15(20)8-3-10-1-4-11(5-2-10)18(23)24/h1-9,19H,(H,17,20)(H,21,22)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZJNKGUDVHJLN-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-hydroxy-2-{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[2-(trifluoromethyl)benzylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5911985.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5911986.png)
![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![3-[(4-bromophenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5911995.png)
![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912001.png)
![3-[(2,3-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912006.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)